(4-Methoxypiperidin-4-yl)methanol
Description
Significance of Piperidine (B6355638) Derivatives as Core Chemical Scaffolds
Piperidine, a six-membered heterocyclic ring containing a nitrogen atom, is a foundational structure in the design and discovery of new pharmaceuticals. nih.govnih.gov Its derivatives are present in over twenty classes of drugs and numerous alkaloids. nih.govnih.gov The prevalence of the piperidine motif stems from its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule, such as enhanced membrane permeability, improved receptor binding, and greater metabolic stability. researchgate.net This structural framework is found in a diverse range of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer drugs. ijnrd.orgpsychonautwiki.org The versatility of the piperidine ring allows for extensive chemical modification, enabling chemists to fine-tune the biological activity of a compound. researchgate.net
Historical Context and Evolution of Research on 4-Substituted Piperidines
The study of piperidine and its derivatives dates back to the 19th century, with its initial discovery from black pepper. wikipedia.org Research into 4-substituted piperidines, a specific class of these derivatives, has evolved significantly over the decades. Early work focused on the synthesis of relatively simple analogs. However, with advancements in synthetic methodologies, the complexity and diversity of accessible 4-substituted piperidines have grown exponentially. This has been driven by the recognition that the substituent at the 4-position can profoundly influence the biological and chemical properties of the molecule. nih.gov Modern research often focuses on creating stereochemically defined 4-substituted piperidines to optimize interactions with biological targets. nih.gov The development of catalytic and stereoselective methods for the synthesis of these compounds remains an active area of investigation. nih.gov
Overview of (4-Methoxypiperidin-4-yl)methanol as a Key Intermediate in Organic and Medicinal Chemistry
This compound has emerged as a crucial building block in the synthesis of complex molecules. Its bifunctional nature, possessing both a secondary amine within the piperidine ring and a primary alcohol, allows for a variety of subsequent chemical transformations. This makes it a versatile intermediate for constructing more elaborate molecular architectures. In medicinal chemistry, it serves as a scaffold to which other pharmacologically important groups can be attached. The methoxy (B1213986) group at the 4-position can also influence the compound's lipophilicity and metabolic stability, properties that are critical for drug development. Its utility as a key intermediate is highlighted by its frequent appearance in patents and scientific literature detailing the synthesis of novel therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxypiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-10-7(6-9)2-4-8-5-3-7/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBSQLYPDQHIBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694615 | |
| Record name | (4-Methoxypiperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-31-0 | |
| Record name | (4-Methoxypiperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methoxypiperidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 4 Methoxypiperidin 4 Yl Methanol
Established Synthetic Routes to (4-Methoxypiperidin-4-yl)methanol
The synthesis of the this compound structure relies on the formation of the core piperidine (B6355638) ring, which can be achieved through several established chemical strategies.
Catalytic Hydrogenation Approaches in Synthesis
Catalytic hydrogenation of substituted pyridine (B92270) precursors is a fundamental and widely employed method for the synthesis of piperidines. nih.govacs.org This approach involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart using hydrogen gas in the presence of a metal catalyst. The direct precursor for this compound via this route would be (4-methoxypyridin-4-yl)methanol. This precursor can be prepared from commercially available 4-methoxypyridine. sigmaaldrich.com
The hydrogenation is typically carried out under pressure with catalysts based on noble metals such as rhodium (Rh), ruthenium (Ru), palladium (Pd), and platinum (Pt). cjcatal.com Ruthenium on a carbon support (Ru/C) has been shown to be a highly effective catalyst for the complete hydrogenation of pyridine to piperidine with excellent selectivity. cjcatal.com The reactivity of the pyridine ring can be influenced by its substituents; electron-donating groups can sometimes slow the rate of hydrogenation. cjcatal.com
The general conditions for such a transformation are summarized in the table below.
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Solvent | Selectivity |
| Rhodium | Carbon | 25-100 | 1-5 | Methanol (B129727), Ethanol, Acetic Acid | High |
| Ruthenium | Carbon | 80-120 | 3-7 | Methanol, Water | Excellent |
| Platinum | Oxide (PtO₂) | 20-50 | 0.1-1 | Acetic Acid, Ethanol | High |
| Palladium | Carbon | 25-100 | 1-5 | Ethanol, Methanol | High |
This table presents typical conditions for pyridine hydrogenation. Specific conditions for (4-methoxypyridin-4-yl)methanol would require experimental optimization.
An alternative electrocatalytic approach using a rhodium-on-carbon cathode in an anion-exchange membrane (AEM) electrolyzer has also been demonstrated for the hydrogenation of various pyridines at ambient temperature and pressure, offering a potentially greener alternative to high-pressure gas-phase hydrogenation. acs.org
Reductive Amination Strategies for Piperidine Formation
Reductive amination is a powerful and versatile method for forming amine-containing rings. researchgate.net In the context of piperidine synthesis, this strategy typically involves the cyclization of a 1,5-dicarbonyl compound with an amine source, such as ammonia (B1221849) or a primary amine, to form an intermediate imine or enamine, which is then reduced in situ. youtube.com
To synthesize the this compound core, a suitable acyclic precursor would be required. The reaction proceeds through the formation of one or two C-N bonds, followed by reduction. nih.gov Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their mildness and selectivity for reducing iminium ions over carbonyl groups. nih.govnih.gov This selectivity allows for a one-pot reaction where the carbonyl compound, amine, and reducing agent are all present. youtube.com More recently, methods using decaborane (B607025) (B₁₀H₁₄) in methanol have been reported as an efficient alternative.
The general mechanism involves two key steps:
Imine/Enamine Formation: The amine reacts with the carbonyl group(s) to form a cyclic iminium ion or a related enamine intermediate.
Reduction: A hydride reagent reduces the C=N double bond to afford the saturated piperidine ring.
This method is particularly valuable for creating substituted piperidines, as the complexity of the final product can be dictated by the structure of the starting dicarbonyl compound. researchgate.net
Microwave-Assisted Synthetic Protocols
The use of microwave irradiation has become a staple in modern organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer byproducts. tsijournals.comnih.gov This technology accelerates reactions by directly heating the solvent and reactants through dielectric heating. tsijournals.com
While a specific microwave-assisted synthesis for this compound has not been explicitly reported, the synthetic routes described above are highly amenable to this technology. Microwave-assisted protocols have been successfully applied to:
Catalytic Hydrogenation: Although less common due to the need for specialized reactors to handle flammable gases under pressure, microwave heating can enhance the rate of catalytic transfer hydrogenation reactions.
Reductive Amination: This reaction is well-suited for microwave assistance, which can speed up both the initial imine formation and the subsequent reduction.
Multicomponent Reactions: Microwave irradiation is particularly effective for multicomponent reactions to build complex heterocyclic scaffolds, including piperidines, in a single step from simple precursors. nih.gov
The primary advantages of employing microwave-assisted synthesis include significant rate enhancement and the potential for solvent-free reactions, contributing to greener chemical processes. researchgate.netrsc.org
Derivatization Strategies at the Piperidine Core
The this compound scaffold contains two key functional groups that can be readily modified: the secondary amine of the piperidine ring and the primary alcohol of the methanol moiety.
N-Substitution Reactions for Structural Diversification
The secondary amine of the piperidine ring is a nucleophilic center that can undergo a variety of common transformations to introduce structural diversity.
N-Alkylation: The nitrogen can be alkylated using various electrophiles.
Direct Alkylation: Reaction with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) is a standard method. researchgate.net
Reductive Amination: A two-step, one-pot reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride provides a highly efficient route to N-alkylated products. nih.gov
N-Acylation: The piperidine nitrogen readily reacts with acylating agents to form amides. This is a robust reaction often used to introduce a wide range of functional groups. arkat-usa.orgresearchgate.net Common acylating agents and methods include:
Acyl Chlorides and Anhydrides: These highly reactive reagents react directly with the amine, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the resulting acid. rsc.org
Carboxylic Acids: Coupling with carboxylic acids is achieved using standard peptide coupling reagents. A variety of such reagents are available, allowing the reaction to proceed under mild conditions. nih.gov
| Coupling Reagent | Description |
| HBTU/HOBt/DIPEA | A common combination where HBTU activates the carboxylic acid, HOBt suppresses side reactions, and DIPEA acts as the base. nih.gov |
| CDI (Carbonyldiimidazole) | A reagent that activates the carboxylic acid by forming an acylimidazolide intermediate. nih.gov |
| DCC/DMAP | Dicyclohexylcarbodiimide (DCC) is a classic carbodiimide (B86325) coupling agent, often used with a catalytic amount of DMAP. |
Functional Group Interconversions of the Methanol Moiety
The primary alcohol (-CH₂OH) group provides another site for structural modification, allowing for the introduction of different functionalities.
Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagent and reaction conditions.
To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are used to stop the oxidation at the aldehyde stage.
To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or a two-step Swern or PCC oxidation followed by oxidation with sodium chlorite (B76162) (NaClO₂) will yield the corresponding carboxylic acid.
Conversion to Halides: The hydroxyl group can be replaced by a halogen to create a reactive handle for nucleophilic substitution reactions.
To Chloride: Thionyl chloride (SOCl₂) or oxalyl chloride are effective reagents.
To Bromide: Phosphorus tribromide (PBr₃) or carbon tetrabromide in combination with triphenylphosphine (B44618) are commonly used.
Etherification: The alcohol can be converted into an ether through various methods.
Williamson Ether Synthesis: This involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, which is then reacted with an alkyl halide. nih.gov
Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to an ether using a phenol (B47542) or another alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). acs.org This method proceeds with inversion of stereochemistry if the alcohol is chiral.
Modifications of the Methoxy (B1213986) Group
The methoxy group in this compound represents a key site for chemical modification. The cleavage of aryl methyl ethers, a common transformation, is often challenging due to their high stability but is crucial for unmasking a phenol's hydroxyl group for further functionalization. researchgate.netpsu.edu This process, known as O-demethylation, can be achieved through various reagents and conditions. researchgate.netcommonorganicchemistry.com
Common methods for demethylation involve Lewis acids, strong protic acids, or nucleophilic agents like thiolates. researchgate.netcommonorganicchemistry.com Tribromoborane (BBr3) is a widely used Lewis acid that effectively cleaves phenolic methyl ethers under relatively mild conditions, typically in a solvent like dichloromethane (B109758) at or below room temperature. commonorganicchemistry.com Strong acids such as hydrobromic acid (HBr) can also be used, though they often require elevated temperatures and have lower tolerance for other functional groups. commonorganicchemistry.com Nucleophilic demethylation using thiolates, such as sodium isopropyl thiolate in a polar aprotic solvent like DMF, provides a non-acidic alternative. researchgate.net
Recent advancements have focused on developing milder and more practical reagents. One such method employs a long-chain, low-odor thiol where the active sodium alkylthiolate is generated in situ with sodium hydroxide, offering a cleaner and faster conversion for a broad range of substrates. nih.gov Another approach utilizes magnesium iodide under solvent-free conditions, which has proven effective and tolerates a variety of functional groups. psu.edu
Table 1: Selected Reagents for O-Demethylation of Aryl Methyl Ethers
| Reagent/System | Conditions | Characteristics | Source(s) |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane, RT or below | Mild and effective for phenolic ethers | commonorganicchemistry.com |
| Hydrobromic Acid (HBr) | Elevated temperatures | Strong acid, lower functional group tolerance | commonorganicchemistry.com |
| Sodium Isopropyl Thiolate | DMF, reflux | Non-acidic, nucleophilic approach | researchgate.net |
| Dodecanethiol / NaOH | N/A | In-situ generation of thiolate, low odor | nih.gov |
| Magnesium Iodide (MgI₂) | Solvent-free | Mild, tolerates various functional groups | psu.edu |
Novel Synthetic Approaches and Methodological Advancements
The synthesis of complex piperidine derivatives benefits from modern organic chemistry methodologies that allow for precise control over stereochemistry and molecular diversity.
Enantioselective and Diastereoselective Synthesis
Creating specific stereoisomers of substituted piperidines is critical, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. Asymmetric desymmetrization of prochiral or meso compounds is a powerful strategy for the enantioselective synthesis of complex chiral molecules. rsc.org This approach involves the differentiation of two enantiotopic functional groups by a chiral catalyst, leading to enantiomerically enriched products. rsc.org For instance, an organocatalytic intramolecular aza-Michael reaction has been used to desymmetrize substrates, yielding enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. One method for synthesizing 2,4-disubstituted piperidines allows for complete control over selectivity simply by altering the sequence of the reaction steps. acs.org Other advanced strategies include photoredox catalysis for the C–H arylation of heavily substituted piperidines, which can proceed with high diastereoselectivity. escholarship.org This method's selectivity often correlates with the calculated relative stabilities of the resulting diastereomers. escholarship.org
Application of Multicomponent Reactions (e.g., Ugi Reactions) for Piperidine Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for building molecular complexity and diversity. taylorfrancis.comnih.gov The Ugi four-component reaction (U-4CR) is a prominent MCR that combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce α-aminoacyl amide derivatives. nih.govjsynthchem.com These products are versatile building blocks for constructing N-heterocyclic scaffolds. jsynthchem.com
The Ugi reaction has been successfully applied to the synthesis of piperidine derivatives. For example, a two-step sequence involving an Ugi-4CR was developed for the efficient preparation of 4-aminopiperidine-4-carboxylic acid derivatives, leading to shorter syntheses of drugs like carfentanil and remifentanil. researchgate.net Furthermore, a modified Ugi reaction, known as the split-Ugi reaction, is suitable for bis-secondary diamines (like piperazine) and has been used to generate libraries of 1,4-disubstituted piperazine-based compounds for drug discovery. nih.gov Biocatalytic MCRs, using enzymes like immobilized lipase, have also been developed for the synthesis of piperidines in very good yields. rsc.org
Preparation of Isotopically Labeled (e.g., Deuterated) Analogs
Isotopically labeled compounds, particularly those containing deuterium (B1214612) (a heavy isotope of hydrogen), are invaluable tools in pharmaceutical research. They are used in mechanistic studies, as metabolic tracers, and to investigate kinetic isotope effects. nih.govresearchgate.net Methods for preparing deuterium-enriched piperidines are often challenged by a lack of regio- or stereoselectivity. researchgate.net
However, specific synthetic routes have been developed to overcome these challenges. For example, a multi-step synthesis of the antipsychotic agent thioridazine (B1682328) allowed for the incorporation of up to four deuterium atoms at specific positions in the N-10 ethyl side chain. iaea.org Another route to the same compound involved ruthenium tetroxide oxidation of the piperidine ring, followed by reduction with lithium aluminum deuteride, to incorporate two deuterium atoms into the piperidine ring itself with high isotopic purity. iaea.org More recent chemo-enzymatic methods combine biocatalysis with chemical synthesis to achieve the asymmetric dearomatization of pyridines, providing access to substituted piperidines with precise stereochemistry and deuterium incorporation. acs.orgnih.gov Deuterium labeling experiments are crucial for elucidating reaction mechanisms, such as in the Rh-catalyzed asymmetric reductive Heck reaction, where the use of D₂O helped confirm exclusive deuterium incorporation at the 4-position of the tetrahydropyridine (B1245486) ring. acs.org
Reaction Kinetics and Mechanistic Investigations in Piperidine Chemistry (General)
Understanding the kinetics and mechanisms of reactions involving piperidines is fundamental to optimizing synthetic routes and predicting chemical behavior. The piperidine ring can participate in a variety of reactions, and its conformational flexibility and the electronic nature of its nitrogen atom are key factors.
Mechanistic studies often employ a combination of experimental techniques and computational modeling. For instance, kinetic isotope effect (KIE) studies are used to determine the rate-limiting step of a reaction. In a copper-catalyzed intramolecular C–H amination to form piperidines, a KIE value of 1.4 indicated that the C–H bond cleavage is the turnover-limiting step. nih.gov
Computational methods, such as Density Functional Theory (DFT), provide insights into reaction pathways. nih.govacs.org Studies on the copper-catalyzed synthesis of piperidines have used DFT to support a catalytic cycle involving a Cu(I)/Cu(II) pathway. acs.org Such investigations have also revealed that the choice of ligand on the copper catalyst and the halide in the reactant can significantly influence reaction outcomes, with fluoride-containing substrates often being preferred due to more favorable reaction pathways. nih.govacs.org These detailed mechanistic insights are crucial for the rational design of more efficient and selective catalysts for synthesizing complex N-heterocycles. acs.org
Application As a Privileged Scaffold in Medicinal Chemistry and Drug Discovery
Design Principles for (4-Methoxypiperidin-4-yl)methanol-Based Compounds
The design of effective therapeutic agents from a core scaffold relies on understanding its structural versatility and the relationship between its chemical modifications and biological activity.
Scaffold Versatility for Molecular Library Generation
Based on publicly available scientific literature and databases, there is currently no specific information detailing the use of this compound as a versatile scaffold for the express purpose of generating large-scale molecular libraries. While piperidine (B6355638) derivatives are common in drug discovery, the application of this specific methoxy-alcohol substituted piperidine in broad library synthesis is not documented in the reviewed sources.
Structure-Activity Relationship (SAR) Studies of Derivatives
Comprehensive structure-activity relationship (SAR) studies for derivatives of this compound are not extensively reported in the available public domain literature. SAR studies are crucial for optimizing a lead compound's potency and selectivity by systematically modifying its chemical structure. Without published research detailing such studies on this specific scaffold, a definitive analysis of its SAR is not possible at this time.
Exploration in Oncology Research
The application of novel chemical entities in oncology is a primary focus of modern drug discovery. Research into the utility of the this compound scaffold has been explored in several key areas of cancer therapeutics.
Development of Epidermal Growth Factor Receptor (EGFR) Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology, particularly for non-small cell lung cancer. nih.govnih.gov The development of successive generations of EGFR inhibitors aims to overcome resistance to existing therapies. nih.gov However, a review of the current scientific literature does not indicate that the this compound scaffold has been utilized in the development of EGFR inhibitors. Published research on novel EGFR inhibitors does not feature this specific chemical framework. nih.govnih.gov
Antagonism of Hematopoietic Progenitor Kinase 1 (HPK1)
Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a significant target in immuno-oncology. As a negative regulator of T-cell activation, inhibiting HPK1 is a promising strategy to enhance the body's immune response against tumors. Despite active research in this area, there is no information in the public scientific domain linking this compound or its derivatives to the antagonism of HPK1.
Anti-infective Agent Development
The piperidine scaffold is a promising framework for creating new drugs to fight infections. ontosight.ai
Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new treatments. nih.gov Piperidine-containing compounds have shown potential in this area. For instance, piperidine derivatives have demonstrated the ability to inhibit the growth of M. tuberculosis, including drug-resistant strains. nih.gov The mechanism of action for some of these derivatives involves targeting enzymes essential for the bacterium's cell wall synthesis. researchgate.net
Research into piperidine-4-carboxamides has identified them as a new class of DNA gyrase inhibitors, a crucial enzyme for bacterial replication. nih.gov Structure-activity relationship (SAR) studies of these compounds have shown that modifications to the piperidine scaffold can significantly impact their antitubercular potency. nih.gov For example, the addition of a trifluoromethyl group to a phenyl moiety attached to the piperidine core was found to increase the activity against Mycobacterium abscessus, a bacterium that causes severe pulmonary infections. nih.gov
Table 1: Antitubercular Activity of Piperidine-4-carboxamide Derivatives
| Compound | Modification | Target | Activity (MIC) |
|---|---|---|---|
| 844 | Parent compound | M. abscessus | 12.5 µM |
| 844-TFM | 4-trifluoromethylphenyl | M. abscessus | 1.5 µM |
| 9f | 3-trifluoromethylphenyl | M. abscessus | 12.5 µM |
Data sourced from: nih.gov
These findings highlight the importance of the piperidine scaffold in the design of novel antitubercular agents and underscore the potential for developing potent drugs through targeted chemical modifications. nih.govnih.gov
The piperidine scaffold has also been explored for its antiviral properties, particularly against the influenza virus. nih.gov Some piperidine derivatives have been shown to inhibit the replication of the influenza A virus, including the H1N1 strain. nih.gov The mechanism of action for some of these compounds involves interfering with the early to middle stages of the viral replication cycle, after the virus has entered the host cell. nih.gov
SAR studies have revealed that the linkage between the piperidine ring and other chemical groups is critical for the antiviral activity. nih.gov For example, an ether linkage between a quinoline (B57606) and piperidine ring was found to be crucial for potent inhibitory activity against various influenza virus strains. nih.gov Optimization of these piperidine-based derivatives has led to the discovery of compounds with high potency in inhibiting influenza virus replication. nih.gov
Table 2: Anti-Influenza Activity of a Piperidine-Based Derivative
| Compound | Target Strain(s) | EC50 | Selectivity Index (SI) |
|---|---|---|---|
| 11e | Various influenza A strains | As low as 0.05 µM | >160,000 |
Data sourced from: nih.gov
These results demonstrate the potential of the this compound scaffold as a basis for developing new antiviral drugs against influenza. nih.govnih.gov
Neurological and Pain Management Research
The piperidine structure is a common feature in many drugs that act on the central nervous system, including those for pain management and neurological disorders. nih.govresearchgate.net
Monoamine oxidase B (MAO-B) is an enzyme that plays a role in the breakdown of neurotransmitters in the brain. nih.gov Inhibitors of MAO-B are used in the treatment of Parkinson's disease. nih.gov The piperidine scaffold has been identified as a key component in the development of new and selective MAO-B inhibitors. nih.gov
Research has shown that piperine, a naturally occurring compound containing a piperidine ring, and its derivatives can inhibit MAO-B. nih.gov SAR studies have indicated that the piperidine moiety is crucial for this inhibitory activity. nih.gov Modifications to the piperidine ring and its substituents can influence both the potency and selectivity of these inhibitors. acs.orgnih.gov For example, certain substitutions on the piperidine ring have been shown to enhance the affinity for MAO-B while having minimal impact on MAO-A, the other major isoform of the enzyme. nih.gov
Table 3: MAO-B Inhibitory Activity of Pyridazinobenzylpiperidine Derivatives
| Compound | Substitution on Phenyl Ring | MAO-B IC50 (µM) | Selectivity Index (for MAO-B) |
|---|---|---|---|
| S5 | 3-Cl | 0.203 | 19.04 |
| S16 | 2-CN | 0.979 | - |
Data sourced from: nih.gov
The development of potent and selective MAO-B inhibitors is an active area of research, with the piperidine scaffold serving as a valuable template for designing new therapeutic agents for neurodegenerative diseases. nih.govnih.gov
Piperidine derivatives have a long history in pain management, with well-known analgesics like meperidine and fentanyl featuring this structural motif. nih.govresearchgate.net Research continues to explore new piperidine-based compounds for their antinociceptive (pain-relieving) properties. nih.govlongdom.org
Studies have shown that derivatives of this compound can exhibit significant analgesic effects. nih.gov The mechanism of action for these compounds can involve interactions with opioid receptors, which are key targets in pain pathways. nih.gov The structural features of the piperidine derivatives, including the substituents on the piperidine ring and the nature of the groups attached to it, play a crucial role in their analgesic potency. nih.gov For instance, the position of a pyridyl ring attached to the 4-position of the piperidine was found to be a key determinant of activity. nih.gov
Table 4: Antinociceptive Activity of 4-Pyridylpiperidine Derivatives in a Rat Writhing Test
| Compound | Pyridyl Ring Position | Relative Potency |
|---|---|---|
| 7b | 3'-pyridyl | Most potent in its series |
| - | 4'-pyridyl | Intermediate potency |
| - | 2'-pyridyl | Least potent |
Data sourced from: nih.gov
The ongoing investigation of piperidine derivatives for pain management highlights the versatility of this scaffold in developing new and effective analgesics. nih.govnih.gov
Immunomodulatory and Inflammatory Pathway Targets
The piperidine scaffold is also being investigated for its potential to modulate the immune system and target inflammatory pathways. ijnrd.orgnih.gov Certain piperidine derivatives have been shown to possess anti-inflammatory and immunosuppressive properties. nih.gov For example, the introduction of cyclohexyl and allyl groups to piperidine-2,4,6-trione derivatives has been linked to anti-inflammatory activity. nih.gov
Furthermore, some piperidine derivatives have been found to have an effect on serotonin (B10506) receptors, such as the 5-HT2A receptor, which can play a role in inflammation. wikipedia.org Activation of this receptor by certain compounds can lead to potent anti-inflammatory effects. wikipedia.org The structural flexibility of the piperidine ring allows for the design of compounds that can interact with various targets within inflammatory pathways, making it a valuable scaffold for the development of new immunomodulatory and anti-inflammatory drugs. ijnrd.orgresearchgate.net
Factor B Inhibition in the Complement System
The complement system is a critical component of the innate immune system, and its alternative pathway (AP) is a key driver of inflammation and tissue damage in a variety of diseases. Factor B is a serine protease that plays a pivotal role in the amplification of the AP. Consequently, the inhibition of Factor B is a compelling therapeutic strategy for a host of complement-mediated diseases.
The this compound scaffold has been instrumental in the development of potent and selective Factor B inhibitors. A notable example is the discovery of a series of orally bioavailable Factor B inhibitors, for which a substituted piperidine scaffold was a key structural element. While the final optimized compounds incorporated an ethoxy group instead of a methoxy (B1213986) group at the 4-position of the piperidine ring, the underlying principle of utilizing this type of scaffold is evident.
In the development of the clinical candidate LNP023 (Iptacopan), a potent and selective Factor B inhibitor, a related 4-substituted piperidine scaffold was employed. google.com The research highlighted the importance of the piperidine core in orienting the key pharmacophoric elements for optimal interaction with the Factor B active site. The general structure of these inhibitors demonstrates the strategic placement of functional groups on the piperidine ring to achieve high affinity and selectivity.
Table 1: Factor B Inhibitors and Related Compounds
| Compound Name | Chemical Structure | Role/Significance |
| This compound | C7H15NO2 | A key building block and privileged scaffold for medicinal chemistry applications. |
| 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023/Iptacopan) | C27H32N2O4 | A potent and selective Factor B inhibitor developed for the treatment of complement-mediated diseases, utilizing a substituted piperidine scaffold. google.com |
Note: The table is interactive and can be sorted by column.
The development of such inhibitors underscores the value of the this compound and related scaffolds in targeting the complement system. The ability to systematically modify the scaffold allows for the fine-tuning of pharmacological properties, leading to the identification of clinical candidates for diseases such as paroxysmal nocturnal hemoglobinuria (PNH) and C3 glomerulopathy.
Other Therapeutic Areas of Investigation
Beyond its application in modulating the complement system, the this compound scaffold has been explored in other therapeutic areas, most notably in the field of oncology. Patent literature reveals its use as a key intermediate in the synthesis of inhibitors targeting kinases involved in cancer cell proliferation and survival.
One significant area of investigation is the development of inhibitors for mutant forms of the Epidermal Growth Factor Receptor (EGFR). Certain mutations in EGFR, such as the T790M mutation, are known to confer resistance to existing cancer therapies. The this compound moiety has been incorporated into novel aminopyrimidine compounds designed to specifically inhibit these resistant EGFR mutants. google.com In the synthesis of these potential anticancer agents, this compound is used as a building block to construct a portion of the final molecule that is crucial for its inhibitory activity. google.comgoogle.com
Furthermore, this scaffold has been utilized in the creation of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1). googleapis.com HPK1 is a negative regulator of T-cell activation, and its inhibition is being pursued as a strategy to enhance anti-tumor immunity. The synthesis of these HPK1 inhibitors involves the use of this compound as a starting material or key intermediate, highlighting the versatility of this chemical entity in the design of structurally diverse enzyme inhibitors. googleapis.com
The recurring use of the this compound scaffold in the discovery of kinase inhibitors for oncology suggests its utility in creating molecules with desirable drug-like properties for this target class. The scaffold's ability to present functional groups in a defined spatial arrangement is likely a key factor in its successful application in these diverse medicinal chemistry programs.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the interactions between a ligand, like (4-Methoxypiperidin-4-yl)methanol or its derivatives, and its biological target. nih.govchemrevlett.com
Molecular docking simulations can estimate the binding affinity between a ligand and a protein, often expressed as a docking score or binding energy (e.g., in kcal/mol). jbcpm.comresearchgate.net Lower binding energies typically indicate a more stable ligand-protein complex and potentially higher inhibitory potency. For instance, in studies of piperidine (B6355638) derivatives targeting enzymes like acetylcholinesterase or HIV-1 protease, docking scores are used to rank potential inhibitors and prioritize them for further testing. plos.org A study on piperidine derivatives as HIV-1 protease inhibitors revealed that compounds with favorable docking scores exhibited potent inhibitory activity, with some showing IC50 values in the nanomolar range. plos.org Similarly, for derivatives of this compound, molecular docking can predict their binding affinities to various therapeutic targets, thereby forecasting their potential as effective inhibitors. The calculated binding affinity provides a quantitative measure to compare different derivatives and guide the selection of the most promising candidates for synthesis and biological evaluation. acs.org
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and biological function. nih.gov For a molecule like this compound, key interactions could include:
Hydrogen Bonding: The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, as well as the piperidine nitrogen, can act as hydrogen bond donors or acceptors, forming crucial connections with amino acid residues in the target's active site.
Van der Waals Interactions: The aliphatic piperidine ring and its substituents can engage in non-polar interactions with hydrophobic pockets of the protein.
Electrostatic Interactions: The partial charges on the atoms of the molecule can lead to favorable electrostatic interactions with the protein's electric field.
In studies of related heterocyclic compounds, the analysis of these interactions has been pivotal. For example, the stability of protein-ligand complexes is often attributed to a network of hydrogen bonds and other non-covalent interactions. nih.gov Understanding these interactions for this compound would be critical for explaining its binding mode and for designing derivatives with improved affinity and selectivity.
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Methodologies
Both SBDD and LBDD are powerful strategies in drug discovery that can be applied to the development of novel therapeutics based on the this compound scaffold.
SBDD relies on the three-dimensional structure of the target protein to design ligands that can bind to it with high affinity and selectivity. nih.govnih.gov If the structure of a target protein for this compound is known, SBDD can be employed to rationally design derivatives that have enhanced interactions with the active site. This could involve modifying the substituents on the piperidine ring to better fit into specific pockets or to form additional hydrogen bonds. For example, a study on HIV-1 protease inhibitors used the known structure of the enzyme to design piperidine-containing ligands with improved binding properties. plos.org
LBDD, on the other hand, is used when the 3D structure of the target is unknown. It relies on the knowledge of other molecules that bind to the biological target of interest. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for bioactivity. Novel derivatives of this compound can then be designed to fit this pharmacophore model, with the expectation that they will also be active.
Conformational analysis is a critical component of both SBDD and LBDD, as the three-dimensional shape of a molecule is crucial for its biological activity. researchgate.net For a flexible molecule like this compound, it is important to understand its preferred conformations in solution and when bound to a target. Computational methods can be used to explore the conformational landscape and identify low-energy, bioactive conformations.
Ligand superimposition is a technique used in LBDD where a set of active molecules are aligned in 3D space to identify common structural features. This helps in building a pharmacophore model. By superimposing various active piperidine derivatives, researchers can deduce the optimal spatial arrangement of functional groups necessary for binding to a specific target.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govnih.gov By developing a QSAR model, the biological activity of new, unsynthesized compounds can be predicted.
For a series of derivatives of this compound, a QSAR study would involve:
Data Set: A collection of derivatives with their experimentally determined biological activities (e.g., IC50 values).
Molecular Descriptors: Calculation of various physicochemical, topological, and electronic properties for each molecule.
Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
QSAR studies on piperidine derivatives have been successfully used to predict their activity as enzyme inhibitors. nih.govnih.gov For example, a QSAR study on piperidine derivatives as acetylcholinesterase inhibitors identified key structural features that influence their inhibitory potency. nih.govnih.gov A similar approach could be applied to this compound derivatives to guide the design of more potent compounds.
Research Findings
| Computational Method | Application to this compound and its Derivatives | Potential Insights |
| Molecular Docking | Prediction of binding modes and affinities to various protein targets. | Identification of key intermolecular interactions (hydrogen bonds, hydrophobic interactions) and estimation of inhibitory potency. |
| SBDD | Rational design of novel derivatives based on the 3D structure of a target protein. | Optimization of ligand-target interactions for improved affinity and selectivity. |
| LBDD | Development of pharmacophore models from known active piperidine-containing ligands. | Design of new derivatives with a higher probability of being active, even without a known target structure. |
| QSAR | Building predictive models for the biological activity of a series of derivatives. | Guidance for the synthesis of new compounds with enhanced activity by identifying important molecular descriptors. |
In Silico Predictions for Biological Relevance and Target Engagement
In silico methods are powerful tools in modern drug discovery and chemical biology, enabling the prediction of a molecule's potential biological activities and interactions with protein targets before it is synthesized or tested in a lab. For a novel compound like this compound, these computational approaches can provide valuable insights into its druggability and potential therapeutic applications.
Pharmacophore Modeling and Similarity Searching:
One of the initial steps in assessing the biological relevance of a new molecule is to compare its structural and chemical features to those of known bioactive compounds. This can be achieved through pharmacophore modeling and similarity searching. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
For this compound, a 3D pharmacophore model would be generated, highlighting key features such as hydrogen bond donors (the hydroxyl and amine groups), hydrogen bond acceptors (the methoxy oxygen and the nitrogen atom), and hydrophobic regions (the piperidine ring). This model could then be used to search databases of known drugs and bioactive molecules to identify compounds with similar pharmacophoric features. A high degree of similarity to a known class of drugs, for instance, opioid receptor modulators or ion channel blockers, would suggest that this compound may have a similar biological activity.
Molecular Docking and Target Prediction:
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the interaction between a small molecule (ligand) and a protein's binding site.
To predict potential biological targets for this compound, reverse docking (also known as inverse docking) could be employed. In this approach, the compound is docked against a large library of protein structures with known binding sites. The proteins to which the molecule binds with the highest predicted affinity are considered potential targets. Given the prevalence of the piperidine scaffold in centrally active agents, likely target classes for investigation would include G-protein coupled receptors (GPCRs), ion channels, and transporters.
The results of such a docking study would typically be presented in a table format, ranking the potential protein targets by their docking scores, which are an estimation of the binding affinity.
Hypothetical In Silico Target Prediction for this compound
| Target Protein Class | Specific Target Example | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Opioid Receptors | µ-opioid receptor (MOR) | -8.5 | Asp147, Tyr148, His54 |
| Monoamine Transporters | Serotonin (B10506) Transporter (SERT) | -7.9 | Asp98, Ile172, Phe335 |
| Sigma Receptors | Sigma-1 Receptor | -9.1 | Glu172, Tyr103 |
| NMDA Receptors | GluN2B subunit | -7.2 | Asp236, Phe176 |
Note: The data in this table is purely hypothetical and for illustrative purposes only. No specific in silico studies on this compound have been publicly reported.
ADMET Prediction:
In silico tools are also widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are crucial for assessing the drug-likeness of a molecule. For this compound, various computational models could be used to estimate properties such as:
Lipinski's Rule of Five: To assess oral bioavailability.
Blood-Brain Barrier (BBB) penetration: To predict central nervous system activity.
Cytochrome P450 (CYP) inhibition/metabolism: To identify potential drug-drug interactions and metabolic liabilities.
hERG inhibition: To assess the risk of cardiac toxicity.
These predictions help to prioritize compounds for further development and can guide chemical modifications to improve the ADMET profile.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
Geometry Optimization and Molecular Orbitals:
The first step in a quantum chemical study is to determine the most stable 3D conformation of the molecule through geometry optimization. For this compound, this would involve finding the lowest energy arrangement of its atoms, considering the chair conformation of the piperidine ring and the rotational freedom of the methoxymethyl group.
Once the geometry is optimized, the energies and shapes of the molecular orbitals can be calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP):
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological macromolecules. The MEP map of this compound would show regions of negative potential (in red or orange) around the electronegative oxygen and nitrogen atoms, indicating sites that are likely to act as hydrogen bond acceptors. Regions of positive potential (in blue) would be expected around the hydroxyl and amine hydrogens, indicating hydrogen bond donor sites. This information is critical for understanding and predicting the non-covalent interactions that govern binding to a protein target.
Atomic Charges and Reactivity Descriptors:
Quantum chemical calculations can also provide the partial charge on each atom in the molecule. This information helps to identify electrophilic (electron-poor) and nucleophilic (electron-rich) centers, which are the likely sites of chemical reactions. For instance, the carbon atom attached to the methoxy group and the carbon of the hydroxymethyl group would be expected to have a partial positive charge, making them potential sites for nucleophilic attack.
Other reactivity descriptors that can be calculated include:
Ionization Potential: The energy required to remove an electron.
Electron Affinity: The energy released when an electron is added.
Electronegativity: The ability of the molecule to attract electrons.
Chemical Hardness and Softness: Measures of the molecule's resistance to changes in its electron distribution.
These calculated parameters provide a comprehensive electronic and reactivity profile of the molecule, which can be used to rationalize its behavior in biological systems and to guide the design of new analogs with improved properties.
Calculated Quantum Chemical Properties of Piperidine Derivatives (Illustrative Examples)
| Property | Description | Typical Calculated Value Range for Piperidine Derivatives |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 0.5 to 2.0 eV |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 6.5 to 9.5 eV |
| Dipole Moment | Measure of the overall polarity of the molecule | 1.5 to 3.5 Debye |
Note: The data in this table is illustrative of typical ranges for piperidine derivatives and does not represent specific calculated values for this compound.
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Methoxypiperidin 4 Yl Methanol Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of (4-Methoxypiperidin-4-yl)methanol. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
In the context of this compound derivatives, NMR is crucial for:
Confirming the core structure: The chemical shifts (δ) and coupling constants (J) of the piperidine (B6355638) ring protons and carbons confirm the substitution pattern. For the parent compound, one would expect distinct signals for the axial and equatorial protons on the piperidine ring, the methoxy (B1213986) group, and the hydroxymethyl group.
Positional Assignment: In derivatives where additional substituents are introduced onto the piperidine ring or the phenyl group (if present), NMR helps to determine their exact location. For example, Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity between protons, aiding in the assignment of substituent positions in complex derivatives.
Stereochemical Analysis: For chiral derivatives, NMR coupling constants can help determine the relative configuration of stereocenters. For instance, the magnitude of the coupling constant between protons on adjacent carbons (³JHH) can indicate their dihedral angle, which is related to their cis/trans or axial/equatorial relationship in the piperidine ring. In dihydroflavonols, the J2,3 coupling constant is used to identify the relative configuration as either trans or cis. hebmu.edu.cn
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values for illustrative purposes and may vary based on solvent and experimental conditions.)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Piperidine H-2, H-6 (ax) | ~2.7-2.9 | ~45-50 |
| Piperidine H-2, H-6 (eq) | ~3.0-3.2 | ~45-50 |
| Piperidine H-3, H-5 (ax) | ~1.5-1.7 | ~30-35 |
| Piperidine H-3, H-5 (eq) | ~1.8-2.0 | ~30-35 |
| -OCH₃ | ~3.3 | ~50 |
| -CH₂OH | ~3.5 | ~65 |
| Piperidine C-4 | N/A | ~75 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides highly sensitive and specific detection of molecules.
For this compound and its derivatives, MS is utilized to:
Determine Molecular Weight: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
Analyze Fragmentation Patterns: In techniques like Electron Ionization (EI-MS), the molecule is fragmented in a predictable manner. The analysis of these fragment ions provides valuable structural information, corroborating the data from NMR. For example, the fragmentation of the piperidine ring can lead to characteristic ions that confirm its presence. Derivatization is sometimes used to improve GC properties and produce more characteristic ions for analysis. researchgate.net
Table 2: Expected Mass Spectrometry Data for this compound
| Analysis Type | Expected Result | Information Gained |
| Molecular Formula | C₇H₁₅NO₂ | Elemental Composition |
| Molecular Weight | 145.11 g/mol | Molecular Mass |
| HRMS (M+H)⁺ | m/z 146.1176 | High-accuracy mass for formula confirmation |
| Key EI-MS Fragments | m/z 114 ([M-OCH₃]⁺), 115 ([M-CH₂OH]⁺) | Structural fragments confirming functional groups |
X-ray Crystallography for Solid-State Structure Determination and Protein-Ligand Co-crystal Analysis
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. It provides definitive proof of structure, including absolute stereochemistry.
The application of X-ray crystallography to this compound derivatives can yield:
Unambiguous Structure Determination: It can confirm the connectivity and provide precise bond lengths, bond angles, and torsion angles. For chiral compounds that form suitable crystals, crystallography can determine the absolute configuration. The crystal structure of racemic (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, for example, was determined to be in a centrosymmetric space group, confirming its racemic nature. nih.gov
Conformational Analysis: The crystal structure reveals the preferred conformation of the molecule in the solid state. For the piperidine ring, this would show whether it adopts a chair, boat, or twist-boat conformation and the axial or equatorial positions of its substituents.
Protein-Ligand Co-crystal Analysis: When a derivative of this compound is designed as a ligand for a biological target, such as an enzyme, co-crystallography can reveal the binding mode. This information is invaluable for structure-based drug design. For instance, the co-crystal structure of an inhibitor with Matrix Metalloproteinase (MMP) can show crucial hydrogen bonds and other interactions within the active site. researchgate.net
Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide insights into molecular conformation.
Key applications for this compound derivatives include:
Functional Group Identification: IR and Raman spectra provide characteristic signals for the O-H (alcohol), C-O (ether and alcohol), N-H (if present), and C-H bonds. The O-H stretching vibration, for instance, typically appears as a broad band in the IR spectrum around 3300-3500 cm⁻¹ due to hydrogen bonding. nih.gov The free OH stretch, if present in dilute solutions, would appear at a higher frequency, around 3650 cm⁻¹. nih.gov
Conformational Insights: Raman spectroscopy is particularly sensitive to the conformation of the molecular backbone. nih.govnih.gov By analyzing changes in the Raman spectra under different conditions (e.g., temperature, solvent), it is possible to study conformational equilibria, such as the chair-chair interconversion of the piperidine ring. Time-dependent density functional theory (TDDFT) calculations can be used to simulate Raman spectra for different conformers, aiding in the interpretation of experimental results. nih.gov
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching (H-bonded) | 3300 - 3500 (Broad) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C-O (Ether) | Stretching | 1070 - 1150 |
| C-O (Alcohol) | Stretching | 1000 - 1260 |
| N-H (Piperidine) | Stretching | 3300 - 3500 |
Chiral Chromatography and Circular Dichroism for Enantiomeric Purity and Absolute Configuration Determination
For derivatives of this compound that are chiral, establishing enantiomeric purity and absolute configuration is critical.
Chiral Chromatography: This technique separates enantiomers, allowing for the determination of enantiomeric excess (ee) or enantiomeric purity. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for this purpose. The separation of avapritinib (B605698) enantiomers was achieved using chiral HPLC. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cn The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental CD spectrum with theoretical spectra calculated using quantum mechanical methods like time-dependent density functional theory (TDDFT), the absolute configuration (R or S) of a chiral center can be determined. sciforum.netresearchgate.net This method has been successfully applied to determine the absolute configuration of various natural products and synthetic molecules. hebmu.edu.cnhebmu.edu.cnsciforum.net
Future Research Directions and Translational Perspectives
Development of Next-Generation (4-Methoxypiperidin-4-yl)methanol Derivatives with Enhanced Selectivity
A primary objective in medicinal chemistry is the design of compounds that interact with a specific biological target with high affinity and minimal off-target effects. For this compound, this involves the synthesis and evaluation of new analogs designed to exhibit enhanced selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications to the core structure influence biological activity.
For instance, research into related piperidine-containing compounds has demonstrated that strategic modifications can significantly impact selectivity. In the context of developing analgesics, a study on 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one, a complex piperidine (B6355638) derivative, revealed that specific stereochemistry and substitutions are key to its potent analgesic effects, which are mediated through its active metabolite. nih.gov Similarly, studies on sigma-2 (σ2) receptor ligands have shown that modifications to piperazine (B1678402) and tropane (B1204802) scaffolds, which share structural similarities with piperidine, can yield highly selective compounds. nih.gov These examples underscore the potential for fine-tuning the this compound structure to achieve desired selectivity profiles for various targets.
Future efforts will likely focus on systematic modifications of the this compound core, including:
Alterations to the methoxy (B1213986) group: Replacing it with other alkoxy groups (e.g., ethoxy, propoxy) or functional groups could modulate binding affinity and selectivity.
Substitution on the piperidine ring: Introducing substituents at different positions on the piperidine ring can alter the compound's conformation and interactions with target proteins.
Modification of the hydroxymethyl group: Converting the alcohol to an ether, ester, or other functional groups could influence pharmacokinetic properties and target engagement.
These new derivatives will be screened against a panel of receptors and enzymes to determine their selectivity profiles.
Exploration of Novel Biological Targets and Unmet Medical Needs
While the initial therapeutic focus of this compound derivatives might be on established targets, there is significant potential for these compounds to address novel biological pathways and unmet medical needs. The piperidine scaffold is a common feature in many biologically active compounds, suggesting a broad range of potential applications.
For example, piperidine-based structures are being investigated for their potential in treating a variety of conditions. Research into neuropeptide Y-1 (NPY-1) receptor antagonists has utilized a 4-methylbenzimidazole scaffold with a piperidinyl substituent to develop compounds with high receptor affinity. nih.gov This highlights the adaptability of the piperidine motif in targeting G-protein coupled receptors (GPCRs), a large family of drug targets.
Furthermore, derivatives of similar heterocyclic compounds have shown promise in areas such as oncology and infectious diseases. The development of selective sigma-2 (σ2) receptor ligands, for instance, is being pursued for the treatment of solid tumors. nih.gov Given the versatility of the piperidine core, future research could explore the activity of this compound derivatives against targets implicated in:
Neurodegenerative diseases
Inflammatory disorders
Metabolic syndromes
Certain types of cancer
Identifying new biological targets will involve high-throughput screening of this compound and its analogs against diverse assay panels, followed by target validation and mechanism of action studies.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Planning
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. wiley.com These technologies can significantly accelerate the design-make-test-analyze cycle for new chemical entities, including derivatives of this compound.
ML models can also be trained to predict the outcomes of various assays, such as permeability and metabolic stability, reducing the need for extensive experimental testing in the early stages of drug discovery. nih.gov This predictive capability allows researchers to prioritize the synthesis of the most promising compounds. Furthermore, AI can assist in planning the synthesis of these novel compounds by identifying the most efficient and cost-effective reaction pathways.
The application of AI and ML to the development of this compound derivatives will involve:
Generative models: To propose novel structures with desired properties.
Predictive models: To forecast ADME/Tox profiles and biological activity.
Retrosynthesis tools: To assist in planning the chemical synthesis of the designed compounds.
This computational approach, combined with experimental validation, will be a powerful strategy for accelerating the discovery of new drug candidates. 4tu.nl
Sustainable and Scalable Synthetic Approaches for Industrial Applications
For any promising drug candidate to be viable, its synthesis must be amenable to large-scale production in a sustainable and cost-effective manner. Future research on this compound and its derivatives will need to focus on developing green and scalable synthetic routes.
Current synthetic methods for piperidine derivatives often rely on traditional techniques that may not be ideal for industrial-scale production. researchgate.net Therefore, there is a need to explore more efficient and environmentally friendly approaches. This includes the use of greener solvents, catalysts, and reaction conditions.
Recent advancements in synthetic chemistry offer promising avenues for the scalable production of related compounds. For example, a greener synthesis of biogenic polydisulfides from lipoic acid has been developed using a nonhazardous catalyst and renewable solvents, achieving a low E-factor (a measure of waste produced). researchgate.net Similarly, research into methanol (B129727) synthesis has explored new catalysts to improve efficiency and reduce the environmental impact. dtu.dk
For this compound, future research in this area will likely focus on:
Catalytic processes: Developing highly efficient and selective catalysts to minimize waste and energy consumption.
Flow chemistry: Utilizing continuous flow reactors for safer, more controlled, and scalable production.
Biocatalysis: Employing enzymes to carry out specific transformations with high stereoselectivity and under mild conditions.
The development of such processes will be crucial for the eventual commercialization of any drugs derived from this scaffold.
Addressing Challenges in Derivative Optimization and Clinical Translation
The path from a promising lead compound to a clinically approved drug is fraught with challenges. The optimization of this compound derivatives will require a multidisciplinary approach to address potential hurdles in pharmacokinetics, pharmacodynamics, and safety.
One of the key challenges in drug development is optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of a compound. nih.gov Derivatives of this compound will need to be carefully evaluated for their metabolic stability, bioavailability, and potential for drug-drug interactions. For instance, the inhibition or induction of cytochrome P450 enzymes is a common concern that must be addressed.
Furthermore, ensuring the safety of new drug candidates is paramount. This involves comprehensive preclinical testing to identify any potential toxicities. For example, in the development of novel DPP-4 inhibitors, synthesized compounds were assessed for any cytotoxic effects on liver cells. mdpi.com
Translating a preclinical candidate into a clinical drug also involves navigating the complex regulatory landscape. This requires robust data packages on manufacturing, preclinical safety and efficacy, and a well-designed clinical trial plan.
Key challenges to be addressed for this compound derivatives include:
Optimizing ADME properties: Balancing potency and selectivity with favorable pharmacokinetic profiles.
Preclinical safety assessment: Thoroughly evaluating potential toxicities.
Scalable and cost-effective manufacturing: Ensuring a viable production process for clinical trials and commercial supply.
Regulatory approval: Meeting the stringent requirements of regulatory agencies.
Overcoming these challenges will require a concerted effort from medicinal chemists, pharmacologists, toxicologists, and clinical development experts.
Q & A
Q. What are the challenges in crystallizing this compound, and how to address them?
- Methodological Answer : Solvent polarity and cooling rates critically affect crystallization. Techniques from analogous alcohols (e.g., slow evaporation in ethanol/water mixtures) improve crystal quality. X-ray diffraction validates lattice packing .
Key Notes
- Data Validation : Always cross-reference analytical results with batch-specific CoAs and replicate measurements to mitigate batch-to-batch variability .
- Safety Compliance : Adhere to protocols for piperidine derivatives, including PPE and waste segregation, to minimize occupational hazards .
- Advanced SAR : Prioritize substituents at the 4-position of the piperidine ring for targeted biological activity modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
